t-Butoxycarbonyl-PEG1-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

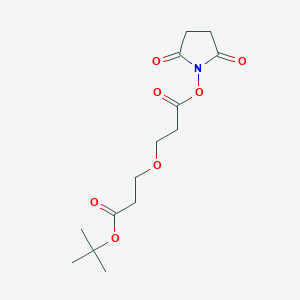

IUPAC Name |

tert-butyl 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO7/c1-14(2,3)21-12(18)6-8-20-9-7-13(19)22-15-10(16)4-5-11(15)17/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCYHIBRCGKAEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to t-Butoxycarbonyl-PEG1-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Butoxycarbonyl-PEG1-NHS ester is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and drug delivery research. This molecule incorporates three key chemical features: a t-butoxycarbonyl (Boc) protecting group, a short polyethylene glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities allows for a controlled, stepwise conjugation of molecules, making it an invaluable tool for researchers developing antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2][3] The Boc group provides a stable protecting group for a primary amine, which can be removed under acidic conditions.[4] The hydrophilic single ethylene glycol unit (PEG1) enhances the aqueous solubility of the molecule and the resulting conjugate.[4] The NHS ester provides a highly efficient means of conjugating the molecule to primary amines on proteins, peptides, or other biomolecules.[4]

Core Properties and Specifications

The physical and chemical properties of this compound are summarized in the table below. This data is essential for designing and executing successful bioconjugation experiments.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₁NO₇ | --INVALID-LINK-- |

| Molecular Weight | 315.32 g/mol | --INVALID-LINK-- |

| CAS Number | 2228857-37-0 | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, DMF, and other common organic solvents. The PEG spacer imparts some aqueous solubility. | --INVALID-LINK-- |

| Storage | Store at -20°C, desiccated. Allow to warm to room temperature before opening to prevent moisture contamination. | --INVALID-LINK-- |

Reaction Mechanism and Signaling Pathway

The utility of this compound lies in its two distinct reactive functionalities. The NHS ester reacts with primary amines, while the Boc group can be deprotected to reveal a primary amine for subsequent conjugation.

NHS Ester Reaction with a Primary Amine

The NHS ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary amines, such as the ε-amino group of lysine residues on a protein or the N-terminus of a peptide. This reaction proceeds efficiently at a slightly basic pH (7.2-8.5) to form a stable and irreversible amide bond.[5] The reaction is highly selective for primary amines over other nucleophiles present on biomolecules.[5]

Boc Deprotection

The Boc protecting group is stable under the conditions required for the NHS ester reaction but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA). This deprotection step exposes a primary amine, which can then be used for a subsequent conjugation reaction. This two-step process allows for the controlled and directional assembly of complex bioconjugates.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be necessary for specific applications.

Protocol 1: Labeling a Protein with this compound

This protocol describes the general procedure for conjugating this compound to a protein.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. If the protein solution contains primary amine-containing buffers (e.g., Tris), it must be exchanged into an amine-free buffer.

-

NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The reaction volume should contain no more than 10% organic solvent.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: (Optional) Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Boc Deprotection of a Labeled Protein

This protocol describes the removal of the Boc protecting group to expose a primary amine.

Materials:

-

Boc-PEG1-labeled protein

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Desalting column or dialysis cassette

Procedure:

-

Lyophilization: Lyophilize the purified Boc-PEG1-labeled protein to remove all water.

-

Deprotection Solution: Prepare a solution of 20-50% TFA in DCM.

-

Deprotection Reaction: Resuspend the lyophilized protein in the deprotection solution. The exact concentration and reaction time will need to be optimized, but a typical reaction time is 30-60 minutes at room temperature.

-

Removal of TFA: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

-

Purification: Immediately purify the deprotected protein using a desalting column or dialysis to remove any residual TFA and byproducts.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for a two-step conjugation process using this compound.

Conclusion

This compound is a versatile and powerful tool for researchers in the fields of bioconjugation and drug development. Its unique combination of a Boc-protected amine and an amine-reactive NHS ester allows for the controlled and sequential assembly of complex biomolecules. By understanding its chemical properties and reaction mechanisms, and by following established protocols, researchers can effectively utilize this reagent to advance their research and development efforts.

References

An In-depth Technical Guide to t-Butoxycarbonyl-PEG1-NHS Ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of t-Butoxycarbonyl-PEG1-NHS ester (Boc-PEG1-NHS ester). This heterobifunctional crosslinker is a valuable tool in bioconjugation, drug delivery, and surface modification, enabling the precise linkage of molecules through a short, hydrophilic polyethylene glycol (PEG) spacer.

Core Chemical Properties

This compound is characterized by two key functional groups: a tert-butoxycarbonyl (Boc) protected amine and an N-hydroxysuccinimide (NHS) ester. The Boc group provides a stable protecting group for the terminal amine, which can be readily removed under acidic conditions. The NHS ester is a highly reactive group that efficiently forms stable amide bonds with primary amines at neutral to slightly basic pH. The short PEG spacer enhances the aqueous solubility of the molecule and the resulting conjugates.

Physicochemical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁NO₇ | [1] |

| Molecular Weight | 315.3 g/mol | [1] |

| Purity | Typically ≥95% - 98% | [1][2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO, DMF, DCM. The PEG spacer increases aqueous solubility. | [4][5][6][7] |

| Storage Conditions | Store at -20°C, desiccated to prevent hydrolysis. | [1][2][8] |

Reactivity and Stability

The reactivity of Boc-PEG1-NHS ester is primarily governed by its two functional groups:

-

NHS Ester: This group reacts specifically and efficiently with primary amines (e.g., the side chain of lysine residues in proteins or amine-modified surfaces) at a pH range of 7.2-8.5 to form a stable amide bond.[6][9] The reaction is susceptible to hydrolysis, which becomes more rapid as the pH increases. The half-life of NHS esters in aqueous solution can range from hours at pH 7 to minutes at pH 9.[10][11][12]

-

Boc Group: The t-Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine.[1][2][13]

Experimental Protocols

Detailed methodologies for the use of this compound are crucial for successful conjugation and deprotection.

Protocol 1: General Procedure for Amine Conjugation

This protocol outlines the steps for conjugating Boc-PEG1-NHS ester to a primary amine-containing molecule, such as a protein or a small molecule.

Materials:

-

This compound

-

Amine-containing molecule (protein, peptide, small molecule)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or another amine-free buffer at pH 7.2-8.5

-

Quenching Buffer: 1M Tris-HCl, pH 7.5 or 1M glycine

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of the Amine-Containing Molecule: Dissolve the amine-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL for proteins). Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.[6]

-

Preparation of Boc-PEG1-NHS Ester Solution: Immediately before use, dissolve the Boc-PEG1-NHS ester in anhydrous DMF or DMSO to a stock concentration (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[6]

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved Boc-PEG1-NHS ester to the solution of the amine-containing molecule. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C. The optimal reaction time may need to be determined empirically.

-

Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted Boc-PEG1-NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted Boc-PEG1-NHS ester and byproducts by desalting chromatography or dialysis against an appropriate buffer.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or other suitable solvent

-

Scavenger (e.g., triisopropylsilane), optional but recommended

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the Boc-protected conjugate in DCM.

-

Addition of Deprotection Reagent: Add a solution of TFA in DCM (typically 20-50% v/v). A scavenger can be added to prevent side reactions.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution to obtain the deprotected product.

-

-

Purification: If necessary, purify the deprotected product by chromatography.

Applications and Workflows

The unique properties of this compound make it a versatile reagent in several advanced applications.

Bioconjugation and Surface Modification

The primary application of Boc-PEG1-NHS ester is in bioconjugation, where it acts as a linker to connect two molecules. The NHS ester allows for covalent attachment to proteins, antibodies, or other biomolecules, while the protected amine provides a handle for further modification after deprotection. This is particularly useful for creating complex bioconjugates or for modifying surfaces of materials like nanoparticles to introduce specific functionalities.[][15][16]

PROTAC Synthesis

This compound is an ideal building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is critical for its efficacy, and Boc-PEG1-NHS ester provides a straightforward method for connecting the target protein binder and the E3 ligase ligand.

The synthesis can be performed on a solid support, where one of the ligands is first immobilized. The Boc-PEG1-NHS ester is then coupled to this ligand, followed by deprotection of the Boc group and subsequent coupling of the second ligand.

Conclusion

This compound is a highly versatile and valuable reagent for researchers in chemistry, biology, and drug development. Its well-defined structure, predictable reactivity, and the hydrophilic nature of the PEG spacer make it an excellent choice for creating stable and soluble bioconjugates. The straightforward protocols for conjugation and deprotection further enhance its utility in a wide range of applications, from fundamental research to the development of novel therapeutics like PROTACs and antibody-drug conjugates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound, 2228857-37-0 | BroadPharm [broadpharm.com]

- 5. t-Boc-N-amido-PEG1-NHS ester, 1260092-55-4 | BroadPharm [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Azido-PEG1-NHS ester, 1807530-06-8 | BroadPharm [broadpharm.com]

- 8. t-Butoxycarbonyl-PEG2-NHS ester, 2411681-93-9 | BroadPharm [broadpharm.com]

- 9. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Surface Modification of Lipid-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of the Boc Protecting Group in PEGylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides, proteins, and other biomolecules. This process often requires a strategic approach to chemical modification, necessitating the use of protecting groups to ensure site-specific conjugation and prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a cornerstone acid-labile protecting group for amines, playing a pivotal role in the synthesis of complex PEGylated bioconjugates. This technical guide provides a comprehensive overview of the Boc protecting group's function in PEGylation, detailing its chemical principles, applications in multi-step synthetic strategies, and detailed experimental protocols.

Core Principles of the Boc Protecting Group in PEGylation

The primary function of the Boc group in PEGylation is the temporary protection of a primary or secondary amine on a PEG linker. This protection is crucial for directing chemical reactions to other functional groups on the PEG linker or the target biomolecule. The Boc group's stability under a broad range of non-acidic conditions, including basic and nucleophilic environments, makes it compatible with numerous synthetic steps. Its defining characteristic is its facile removal under acidic conditions, which regenerates the free amine for subsequent conjugation steps.

Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in controlled, stepwise bioconjugation. This allows for the sequential assembly of complex architectures such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted drug delivery systems, thereby preventing undesirable side reactions. The efficiency of both the Boc protection and deprotection steps is a critical factor influencing the overall yield and purity of the final bioconjugate.

Chemical Mechanisms and Workflows

Boc Protection of an Amine-Terminated PEG

The introduction of the Boc group onto an amine-terminated PEG is typically achieved by reacting the PEG-amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The amine nucleophilically attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of a carbamate and the release of tert-butanol and carbon dioxide as byproducts.

Boc Deprotection to Regenerate the Free Amine

The removal of the Boc group is accomplished under acidic conditions, most commonly using trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine.

Experimental Workflow for Sequential PEGylation

The use of Boc-protected heterobifunctional PEGs enables a logical and controlled workflow for the synthesis of complex bioconjugates. A typical workflow involves the reaction of the unprotected functional group on the PEG linker with the first molecule, followed by the deprotection of the Boc group and subsequent reaction of the newly exposed amine with a second molecule.

Quantitative Data Summary

The efficiency of Boc protection and deprotection is paramount for achieving high yields and purity in the final bioconjugate. While specific yields can vary depending on the scale, PEG size, and the nature of the reactants, the following table summarizes typical quantitative parameters reported in the literature.

| Parameter | Boc Protection of PEG-NH₂ | Boc Deprotection from Boc-NH-PEG | Reference |

| Typical Reagents | (Boc)₂O, Et₃N or NaOH | Trifluoroacetic acid (TFA) | |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Dichloromethane (DCM) | |

| Reaction Time | 1 - 4 hours | 30 - 60 minutes | |

| Temperature | Room Temperature | 0 °C to Room Temperature | |

| Typical Yield | > 95% | > 90% (often used in situ) | General knowledge |

| Purity of Product | High (>95% after purification) | High (>95% after work-up) | General knowledge |

Detailed Experimental Protocols

Protocol for Boc Protection of Amine-Terminated PEG

Materials:

-

Amine-terminated PEG (PEG-NH₂)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or 1M Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the amine-terminated PEG in anhydrous DCM or THF in a round-bottom flask.

-

Add triethylamine (1.5 equivalents) to the solution and stir. For aqueous conditions, dissolve the PEG-amine in a mixture of THF and water and add 1M NaOH to adjust the pH to ~9-10.

-

Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the stirring solution.

-

Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

If using organic solvent, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected PEG.

Protocol for Boc Deprotection of a PEG Linker

Materials:

-

Boc-protected PEG linker (Boc-NH-PEG)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS) (optional scavenger)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution. If the substrate contains sensitive functional groups, a scavenger such as triisopropylsilane (2-5%) can be added to trap the tert-butyl cation.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 30-60 minutes).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Orthogonal Protection Strategies

The acid-lability of the Boc group allows for its use in orthogonal protection strategies with base-labile (e.g., Fmoc) or hydrogenation-labile (e.g., Cbz) protecting groups. This is particularly valuable in solid-phase peptide synthesis (SPPS) of PEGylated peptides, where different protecting groups can be selectively removed at various stages of the synthesis to allow for site-specific modifications. For instance, a peptide can be synthesized on a solid support using Fmoc chemistry for the Nα-amino group protection of the amino acids, while a lysine side chain is protected with a Boc group. After the peptide chain is assembled, the Fmoc groups are removed with a base (e.g., piperidine), and the N-terminus can be PEGylated. Subsequently, the Boc group on the lysine side chain can be removed with acid to allow for a second, site-specific modification.

Conclusion

The Boc protecting group is an indispensable tool in the field of PEGylation, enabling the precise and controlled synthesis of complex bioconjugates. Its acid-labile nature, coupled with its stability to a wide range of other reaction conditions, facilitates multi-step synthetic strategies that are crucial for the development of advanced therapeutics and drug

A Deep Dive into t-Butoxycarbonyl-PEG1-NHS Ester for Protein Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of t-Butoxycarbonyl-PEG1-NHS ester (Boc-PEG1-NHS ester), a heterobifunctional crosslinker used for the covalent modification of proteins. This document will delve into the fundamental chemistry, experimental protocols, and expected outcomes of utilizing this reagent in bioconjugation, providing a valuable resource for researchers in drug development and proteomics.

Introduction to Boc-PEG1-NHS Ester and Protein Modification

This compound is a chemical tool designed to modify proteins and other biomolecules.[][2] It features three key components:

-

t-Butoxycarbonyl (Boc) group: A protecting group for a primary amine. This group is stable under neutral and basic conditions but can be readily removed under acidic conditions to reveal a reactive primary amine.[]

-

Polyethylene Glycol (PEG) spacer (n=1): A single ethylene glycol unit. This short, hydrophilic spacer can increase the solubility of the modified protein in aqueous solutions.[][]

-

N-Hydroxysuccinimide (NHS) ester: A reactive group that specifically targets primary amines, such as the N-terminus of a protein or the side chain of lysine residues, to form a stable amide bond.[][4]

The process of covalently attaching PEG chains to biomolecules, known as PEGylation, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[][5] PEGylation can enhance protein stability, increase solubility, reduce immunogenicity, and prolong circulation half-life.[][5]

Chemical Properties and Reaction Mechanism

The core utility of Boc-PEG1-NHS ester lies in its amine-reactive NHS ester functionality. The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine of a protein attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide.[]

Reaction Scheme:

References

An In-depth Technical Guide to Amine-Reactive PEGylation Reagents

Audience: Researchers, scientists, and drug development professionals.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, and antibody fragments. This modification is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Key benefits of PEGylation include increased drug solubility, extended circulating half-life, reduced immunogenicity, and enhanced stability against proteolytic degradation[1]. The selection of the appropriate PEGylation reagent and reaction strategy is critical for achieving the desired therapeutic profile while minimizing potential drawbacks, such as loss of biological activity.

Amine-reactive PEGylation is the most common approach due to the abundance of lysine residues and the N-terminal α-amino group on the surface of most proteins. This guide provides a comprehensive overview of the core amine-reactive PEGylation reagents, their reaction mechanisms, quantitative data for comparison, detailed experimental protocols, and methods for characterization of the resulting conjugates.

Types of Amine-Reactive PEGylation Reagents

The choice of an amine-reactive PEGylation reagent depends on several factors, including the desired linkage chemistry, reaction conditions, and the stability of the resulting conjugate. The most prominent classes of amine-reactive PEG reagents are N-hydroxysuccinimidyl (NHS) esters, succinimidyl carbonates (SC), and aldehydes.

N-Hydroxysuccinimidyl (NHS) Esters

PEG-NHS esters are the most widely used class of amine-reactive reagents. They react with primary amines at neutral to slightly alkaline pH (7.0-8.5) to form stable amide bonds[2]. The reaction proceeds via nucleophilic attack of the unprotonated amine on the NHS ester, with the release of N-hydroxysuccinimide as a byproduct.

A variety of NHS esters are available, differing in the linker arm between the PEG polymer and the NHS moiety. This linker can influence the reagent's reactivity and stability. Common examples include:

-

mPEG-SCM (Succinimidyl Carboxymethyl ester): Highly reactive with a short methylene linker.

-

mPEG-SPA (Succinimidyl Propionate)

-

mPEG-SVA (Succinimidyl Valerate): Generally more stable to hydrolysis than SCM.

-

mPEG-SG (Succinimidyl Glutarate)

-

mPEG-SS (Succinimidyl Succinate)

Succinimidyl Carbonates (SC-PEG)

Succinimidyl carbonate-activated PEGs react with primary amines to form a stable carbamate linkage. These reagents are known for their high reactivity and, in some cases, greater stability in aqueous solutions compared to certain NHS esters[3][4][5].

Aldehyde-Functionalized PEGs

PEG aldehydes react with primary amines via reductive amination. This two-step process involves the formation of a Schiff base, which is then reduced by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage. A key advantage of this method is the ability to achieve selective N-terminal PEGylation by controlling the reaction pH[1][6].

Quantitative Comparison of Amine-Reactive PEGylation Reagents

The selection of an appropriate PEGylation reagent is often guided by its reactivity and stability. The following tables summarize key quantitative data for different amine-reactive PEGylation reagents.

Table 1: Hydrolysis Half-lives of Various mPEG-NHS Esters at pH 8.0 and 25°C

| mPEG-NHS Ester Derivative | Linker Type | Hydrolysis Half-life (minutes) |

| mPEG-SCM | Methylene | < 5[2] |

| mPEG-SS | C3 Aliphatic Ester | ~10[2] |

| mPEG-SPA | Succinimidyl Propionate | 16.5[] |

| mPEG-SG | C4 Aliphatic Ester | ~20[2] |

| mPEG-SC | Succinimidyl Carbonate | 20.4[] |

| mPEG-SVA | Succinimidyl Valerate | 33.6[] |

Note: The hydrolysis half-life of NHS esters is highly pH-dependent, decreasing significantly with increasing pH.

Table 2: Kinetic Data for Aldehyde PEGylation of Lysozyme

| PEG Size (kDa) | Temperature (°C) | pH | Rate Constant (k₁) (L/mol·min) |

| 5 | 21 | 6 | 0.002 - 0.016[8] |

| 30 | 21 | 6 | 0.0063[8] |

| 30 | 10 | 6 | 0.0028[8] |

| 30 | 30 | 6 | 0.0124[8] |

Note: k₁ represents the rate constant for the formation of the mono-PEGylated protein. The reaction kinetics are influenced by temperature, pH, and the specific protein being modified.

Reaction Mechanisms and Selectivity

NHS and SC Ester PEGylation

The reaction of NHS and SC esters with primary amines is a nucleophilic acyl substitution. The selectivity of this reaction for different amine groups on a protein (N-terminal α-amine vs. lysine ε-amines) is generally low, leading to a heterogeneous mixture of PEGylated products.

Caption: Reaction mechanism of NHS-ester PEGylation with a primary amine.

Reductive Amination

Reductive amination offers a strategy for achieving site-selective N-terminal PEGylation. This is based on the difference in pKa between the N-terminal α-amino group (~7.6-8.0) and the ε-amino groups of lysine residues (~10.0). By conducting the reaction at a mildly acidic pH (e.g., pH 5.0-6.0), the N-terminal amine is more nucleophilic than the protonated lysine amines, leading to preferential reaction at the N-terminus[6].

Caption: Two-step reaction mechanism of reductive amination for N-terminal PEGylation.

Experimental Protocols

Protocol for Random PEGylation of a Protein using mPEG-SVA

This protocol describes a general procedure for the non-selective PEGylation of a protein using mPEG-Succinimidyl Valerate (mPEG-SVA).

Materials:

-

Protein to be PEGylated (e.g., Lysozyme)

-

mPEG-SVA

-

Phosphate Buffered Saline (PBS), 0.1 M, pH 8.0 (amine-free)

-

Dimethyl sulfoxide (DMSO)

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Dialysis tubing or centrifugal ultrafiltration units for purification

-

SDS-PAGE apparatus and reagents

-

Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system for purification and analysis

Procedure:

-

Protein Preparation: Dissolve the protein in 0.1 M PBS, pH 8.0, to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines.

-

mPEG-SVA Solution Preparation: Immediately before use, dissolve mPEG-SVA in DMSO to a concentration of 100 mg/mL.

-

PEGylation Reaction:

-

Calculate the required amount of mPEG-SVA for a 10-fold molar excess over the protein.

-

Slowly add the mPEG-SVA solution to the stirring protein solution. The final concentration of DMSO should not exceed 10% (v/v).

-

Incubate the reaction mixture at room temperature for 1 hour with gentle stirring.

-

-

Quenching the Reaction: Add the quenching solution to a final concentration of 50 mM to consume any unreacted mPEG-SVA. Incubate for 15 minutes.

-

Purification:

-

Remove unreacted PEG and byproducts by dialysis against PBS or by using centrifugal ultrafiltration units with an appropriate molecular weight cutoff.

-

For higher purity, employ SEC or IEX.

-

-

Characterization:

-

Analyze the purified PEGylated protein by SDS-PAGE to observe the increase in molecular weight.

-

Use SEC or IEX to assess the purity and determine the distribution of PEGylated species (mono-, di-, poly-PEGylated).

-

Protocol for N-terminal PEGylation of a Protein using mPEG-Propionaldehyde

This protocol outlines a method for the site-selective PEGylation of the N-terminal amine of a protein.

Materials:

-

Protein to be PEGylated

-

mPEG-Propionaldehyde

-

Sodium acetate buffer, 100 mM, pH 5.0

-

Sodium cyanoborohydride (NaBH₃CN) solution (1 M in water, prepare fresh)

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Purification and characterization reagents as described in Protocol 5.1.

Procedure:

-

Protein Preparation: Dissolve the protein in 100 mM sodium acetate buffer, pH 5.0, to a concentration of 5-10 mg/mL.

-

PEGylation Reaction:

-

Add mPEG-Propionaldehyde to the protein solution at a 5 to 10-fold molar excess.

-

Add NaBH₃CN to a final concentration of 20 mM.

-

Incubate the reaction at 4°C for 12-24 hours with gentle stirring.

-

-

Quenching the Reaction: Add 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM.

-

Purification and Characterization: Follow steps 5 and 6 as described in Protocol 5.1.

Purification and Characterization of PEGylated Proteins

The purification of PEGylated proteins from the reaction mixture is crucial to remove unreacted PEG, native protein, and reaction byproducts. The characterization is essential to determine the degree of PEGylation and the sites of attachment.

Purification Techniques

-

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for the separation of PEGylated species from the unreacted protein[9][10].

-

Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein by masking charged residues. This change in charge can be exploited for separation using IEX[9].

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. MPEG-SVA - Ruixibiotech [ruixibiotech.com]

- 4. researchgate.net [researchgate.net]

- 5. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 8. lcms.cz [lcms.cz]

- 9. conductscience.com [conductscience.com]

- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Solubility and Stability of Boc-PEG1-NHS Ester

For researchers, scientists, and drug development professionals utilizing Boc-PEG1-NHS ester in their workflows, a thorough understanding of its solubility and stability is paramount for successful and reproducible experimental outcomes. This technical guide provides a comprehensive overview of the available data, detailed experimental protocols for in-house characterization, and best practices for handling and storage.

Solubility Profile

While specific quantitative solubility data for Boc-PEG1-NHS ester is not widely published in public literature, its structural components and information on related compounds provide a strong indication of its solubility characteristics. The presence of the polyethylene glycol (PEG) spacer significantly enhances the hydrophilicity of the molecule, suggesting some degree of aqueous solubility. However, the Boc protecting group and the NHS ester are more hydrophobic in nature.

General observations from supplier information and related compounds indicate that Boc-PEG1-NHS ester is soluble in common organic solvents.

Table 1: Qualitative Solubility of Boc-PEG1-NHS Ester and Related Compounds

| Compound/Class | Solvent | Solubility | Source |

| Boc-PEG1-NHS Ester | Dimethyl Sulfoxide (DMSO) | Soluble | Inferred from supplier data |

| Dimethylformamide (DMF) | Soluble | Inferred from supplier data | |

| MeO-(PEG)n-NHS Esters | Water | Readily Soluble | [1] |

| Methylene Chloride | Readily Soluble | [1] | |

| DMSO, DMF | Readily Soluble | [1] | |

| t-Boc-N-amido-PEG5-amine | Water, DMSO, DCM, DMF | Soluble | BroadPharm |

It is common practice to dissolve Boc-PEG1-NHS ester in an anhydrous organic solvent such as DMSO or DMF immediately before use and then add this stock solution to an aqueous reaction mixture.[2]

Stability Data

The stability of Boc-PEG1-NHS ester is primarily dictated by the susceptibility of the N-hydroxysuccinimide (NHS) ester to hydrolysis. This hydrolysis is a competing reaction to the desired aminolysis (reaction with primary amines) and is highly dependent on pH and temperature. The Boc protecting group is stable under neutral and basic conditions but can be removed under acidic conditions.

The rate of NHS ester hydrolysis increases significantly with increasing pH.[3] Therefore, it is crucial to carefully control the pH of the reaction buffer to maximize the efficiency of conjugation to primary amines.

Table 2: General Stability of NHS Esters (Hydrolysis Half-life)

| pH | Temperature (°C) | Half-life | Source |

| 7.0 | 0 | 4 - 5 hours | [3] |

| 8.6 | 4 | 10 minutes | [3] |

For optimal conjugation, reactions are typically performed at a pH between 7.2 and 8.5.[2] While a higher pH increases the rate of aminolysis, it also accelerates hydrolysis. A compromise is therefore necessary to achieve efficient labeling.

Experimental Protocols

For researchers requiring precise quantitative data for their specific experimental conditions, the following generalized protocols can be adapted to determine the solubility and stability of Boc-PEG1-NHS ester.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

Caption: Workflow for Determining Equilibrium Solubility.

Methodology:

-

Preparation: Accurately weigh a sample of Boc-PEG1-NHS ester. Prepare the desired solvent (e.g., phosphate-buffered saline pH 7.4, DMSO, DMF).

-

Equilibration: Add an excess amount of the compound to a known volume of the solvent in a sealed vial. Agitate the mixture at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid. Carefully collect the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification: Prepare a series of standard solutions of Boc-PEG1-NHS ester with known concentrations. Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Construct a standard curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions. Use the standard curve to determine the concentration of Boc-PEG1-NHS ester in the saturated supernatant. This concentration represents the equilibrium solubility.

Protocol for Determining NHS Ester Stability (Hydrolysis Rate)

This protocol measures the rate of hydrolysis of the NHS ester by monitoring the release of N-hydroxysuccinimide, which can be detected by UV-Vis spectrophotometry.

Caption: Workflow for Determining NHS Ester Stability.

Methodology:

-

Preparation: Prepare a concentrated stock solution of Boc-PEG1-NHS ester in anhydrous DMSO. Prepare an aqueous buffer at the desired pH (e.g., PBS at pH 7.4) and equilibrate it to the desired temperature in a cuvette inside a temperature-controlled UV-Vis spectrophotometer.

-

Reaction Initiation: Add a small aliquot of the Boc-PEG1-NHS ester stock solution to the pre-warmed buffer in the cuvette and mix quickly. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on the reaction.

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at approximately 260 nm over time. The N-hydroxysuccinimide byproduct of hydrolysis has a characteristic absorbance at this wavelength.

-

Data Analysis: Plot the absorbance values against time. The initial rate of the reaction can be determined from the initial slope of this curve. From the rate constant, the half-life (t½) of the NHS ester under the specific conditions can be calculated.

Handling and Storage

Proper handling and storage are critical to maintain the reactivity of Boc-PEG1-NHS ester.

-

Storage: Store the solid material at -20°C in a desiccated environment.[4][5] Protect from moisture and light.

-

Preparation of Solutions: Allow the vial to warm to room temperature before opening to prevent condensation of moisture.[6] Prepare solutions immediately before use in an anhydrous solvent such as DMSO or DMF.[6]

-

Solution Stability: Do not prepare stock solutions for long-term storage, as the NHS ester will hydrolyze over time, even in anhydrous solvents if trace amounts of water are present. Discard any unused reconstituted reagent.

By understanding the solubility and stability characteristics of Boc-PEG1-NHS ester and employing appropriate handling and experimental protocols, researchers can ensure the reliability and success of their conjugation and drug development endeavors.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. help.lumiprobe.com [help.lumiprobe.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. t-Boc-N-amido-PEG1-NHS ester, 1260092-55-4 | BroadPharm [broadpharm.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Applications of Short Polyethylene Glycol (PEG) Linkers in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain polyethylene glycol (PEG) linkers are indispensable tools in modern biomedical research and drug development.[1][2] These synthetic, hydrophilic spacers, typically comprising 2 to 12 ethylene glycol units, offer a unique combination of properties, including biocompatibility, water solubility, and precise control over length and functionality.[2][3][4] Their application spans a wide range of fields, from the development of targeted protein degraders and antibody-drug conjugates to the modification of peptides and the functionalization of nanoparticle surfaces. This in-depth technical guide explores the core applications of short PEG linkers, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.

The versatility of short PEG linkers stems from their ability to modulate the physicochemical and pharmacokinetic properties of conjugated molecules.[5][6][7] By introducing a hydrophilic spacer, researchers can enhance the solubility and stability of hydrophobic drugs, reduce immunogenicity, and optimize the spatial orientation of linked moieties for improved biological activity.[5][6][7][8] The discrete lengths of short PEG linkers allow for fine-tuning of these properties, enabling the rational design of novel therapeutics and research tools.[3][4]

Core Applications of Short PEG Linkers

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][9] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. Short PEG linkers are frequently employed in PROTAC design due to their ability to influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is crucial for efficient ubiquitination and subsequent degradation.[1][10]

The length of the PEG linker is a critical parameter in PROTAC design, as it dictates the distance and orientation between the target protein and the E3 ligase.[1][10][11] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long can result in a non-productive complex where ubiquitination is inefficient.[1][10][11][12]

The following table summarizes the impact of varying short PEG linker lengths on the degradation efficiency of a Bruton's tyrosine kinase (BTK)-targeting PROTAC in Mino cells.[6]

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| NC-1 | Non-covalent | 2.2 | 97 |

| RC-1 | Covalent | 1.8 | 98 |

| PROTAC with PEG2 | PEG2 | 3.5 | 95 |

| PROTAC with PEG4 | PEG4 | 1.5 | 99 |

| PROTAC with PEG6 | PEG6 | 2.8 | 96 |

-

DC50: Half-maximal degradation concentration.

-

Dmax: Maximum degradation percentage.

This data illustrates that even subtle changes in the short PEG linker length can significantly impact the potency and efficacy of a PROTAC.

This protocol outlines the steps to assess the degradation of a target protein induced by a PROTAC using Western blotting.[9][13]

1. Cell Culture and Treatment: a. Seed a human cancer cell line expressing the target protein (e.g., THP-1, MDA-MB-231, HeLa) in 6-well plates.[9] b. Allow cells to adhere and reach 70-80% confluency. c. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well and scrape the cells.[13] c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (protein lysate) into a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X. c. Boil the samples at 95°C for 5-10 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker. e. Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.

6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) diluted in blocking buffer overnight at 4°C.[9] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis: a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using software like ImageJ. d. Normalize the target protein band intensity to the loading control. e. Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 and Dmax values.[1]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that deliver a potent cytotoxic payload to cancer cells by linking it to a monoclonal antibody that specifically recognizes a tumor-associated antigen.[6][14] The linker in an ADC plays a critical role in its stability, pharmacokinetics, and the efficiency of payload release.[5][6] Short PEG linkers are incorporated into ADC design to improve their physicochemical properties, particularly for ADCs with hydrophobic payloads.[5][6][15]

The inclusion of a short PEG linker can:

-

Increase hydrophilicity: This mitigates the aggregation propensity of the ADC, especially at higher drug-to-antibody ratios (DARs).[5]

-

Enhance pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[5]

-

Improve the therapeutic window: By enhancing the ADC's stability and reducing non-specific uptake, short PEG linkers can contribute to a wider therapeutic window.[5]

The incorporation of a short PEG8 spacer has been shown to enhance the solubility of the linker-payload, allowing for bioconjugation in aqueous buffers with minimal organic solvent.[5] In some cases, the addition of a PEG12 spacer has been shown to have variable effects on the drug-to-antibody ratio (DAR), depending on the hydrophobicity of the cleavable trigger.[5]

| Linker-Payload | Cleavable Trigger | PEG Spacer | Average DAR |

| DTPM-Val-Ala-PABC-MMAE | Val-Ala (more hydrophobic) | None | 3.4 |

| DTPM-PEG12-Val-Ala-PABC-MMAE | Val-Ala (more hydrophobic) | PEG12 | 3.0 |

| DTPM-Val-Cit-PABC-MMAE | Val-Cit (less hydrophobic) | None | 3.8 |

| DTPM-PEG12-Val-Cit-PABC-MMAE | Val-Cit (less hydrophobic) | PEG12 | 2.7 |

Data adapted from preclinical studies.[5]

This protocol describes a method to determine the in vitro cytotoxicity of an ADC using a colorimetric MTT assay.[11][12][16][17]

1. Cell Seeding: a. Seed target cancer cells (antigen-positive) and a control cell line (antigen-negative) in separate 96-well plates at a density of 5,000-10,000 cells per well.[12][16] b. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. ADC Treatment: a. Prepare serial dilutions of the ADC and a non-targeting isotype control ADC in cell culture medium. b. Remove the old medium from the cells and add the diluted ADCs. c. Incubate the cells for 72-96 hours.[12]

3. MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.[16] b. Carefully remove the medium from each well. c. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[11] d. Incubate the plate in the dark at 37°C overnight.[11]

4. Absorbance Measurement and Data Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the untreated control cells. c. Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50).

Peptide and Protein Modification

Short PEG linkers are widely used to modify peptides and proteins to improve their therapeutic properties.[18][19] This process, known as PEGylation, can enhance the stability, solubility, and in vivo half-life of biomolecules.[18][19][20]

Key benefits of modifying peptides and proteins with short PEG linkers include:

-

Increased Stability: The PEG chain can protect the peptide or protein from proteolytic degradation.[19]

-

Enhanced Solubility: The hydrophilic nature of PEG improves the solubility of hydrophobic peptides.[18]

-

Reduced Immunogenicity: The PEG linker can mask antigenic sites on the protein, reducing the immune response.

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the molecule, leading to a longer circulation half-life.[21]

Studies have shown a direct correlation between the molecular weight of the PEG chain and the plasma half-life of the conjugated molecule.[21][22] While specific data for very short PEG linkers (PEG2-12) on peptide half-life is less commonly reported in isolation, the general trend of increased half-life with increased PEG size is well-established. For instance, increasing the PEG molecular weight on chitosan nanoparticles from 2 kDa to 10 kDa resulted in a significant increase in the area under the curve (AUC), indicating a longer circulation time.[22]

This protocol provides a general method for the synthesis of a PEGylated peptide using a maleimide-functionalized PEG linker to target a cysteine residue on the peptide.

1. Materials:

- Cysteine-containing peptide

- Maleimide-PEGn-NHS ester (where 'n' is the number of PEG units)

- Dimethylformamide (DMF)

- Phosphate buffer (pH 7.2-7.5)

- Size-exclusion chromatography (SEC) column

- Reverse-phase high-performance liquid chromatography (RP-HPLC) system

- Mass spectrometer

2. Procedure: a. Dissolve the cysteine-containing peptide in the phosphate buffer. b. In a separate tube, dissolve the Maleimide-PEGn-NHS ester in DMF. c. Add the PEG linker solution to the peptide solution in a dropwise manner while stirring. d. Allow the reaction to proceed at room temperature for 2-4 hours. e. Quench the reaction by adding a small amount of a thiol-containing reagent (e.g., β-mercaptoethanol). f. Purify the PEGylated peptide from the reaction mixture using a size-exclusion chromatography column to remove unreacted PEG linker and other small molecules. g. Further purify and analyze the PEGylated peptide by RP-HPLC. h. Confirm the identity and purity of the final product by mass spectrometry.

Surface Functionalization of Nanoparticles

Short PEG linkers are crucial for the surface functionalization of nanoparticles used in various biomedical applications, including drug delivery, bioimaging, and diagnostics.[23][24][25] Coating nanoparticles with a layer of PEG, a process known as PEGylation, creates a hydrophilic and biocompatible "stealth" coating that offers several advantages:[23]

-

Prevents Protein Adsorption: The PEG layer minimizes the non-specific binding of proteins (opsonization), which can lead to rapid clearance by the immune system.[23]

-

Reduces Immune System Recognition: The "stealth" coating helps the nanoparticles evade recognition and uptake by macrophages of the reticuloendothelial system (RES).[23]

-

Increases Circulation Time: By reducing clearance, PEGylation significantly prolongs the in vivo circulation time of the nanoparticles.[23]

-

Improves Stability: The hydrophilic PEG chains prevent the aggregation of nanoparticles in biological fluids.[26]

This protocol describes a common method for functionalizing citrate-stabilized gold nanoparticles with a thiol-terminated short PEG linker.[23]

1. Materials:

- Citrate-stabilized gold nanoparticle (AuNP) solution

- Thiol-PEGn-OH (or other desired terminal group)

- Deionized (DI) water

- Centrifuge

2. Procedure: a. Prepare a solution of the Thiol-PEGn-OH in DI water. b. Add the PEG solution to the citrate-stabilized AuNP solution. c. Gently mix the solution and allow it to react for 12-24 hours at room temperature. The thiol group will displace the citrate on the gold surface, forming a stable Au-S bond. d. Centrifuge the solution to pellet the functionalized AuNPs. The speed and time of centrifugation will depend on the size of the nanoparticles. e. Carefully remove the supernatant, which contains unbound PEG linker and displaced citrate. f. Resuspend the nanoparticle pellet in fresh DI water or a buffer of choice. g. Repeat the washing step (centrifugation and resuspension) at least three times to ensure the removal of all unbound reagents. h. Store the functionalized AuNPs at 4°C.

Conclusion

Short PEG linkers are powerful and versatile tools that have significantly impacted various areas of biomedical research and drug development. Their ability to enhance solubility, stability, and pharmacokinetic properties, while providing precise control over molecular architecture, has enabled the creation of novel and more effective therapeutics and research agents. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize short PEG linkers in their work, from designing next-generation PROTACs and ADCs to developing advanced biomaterials and drug delivery systems. As research continues to advance, the innovative applications of short PEG linkers are poised to further expand, driving progress in medicine and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. biorxiv.org [biorxiv.org]

- 8. sciex.com [sciex.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. rapidnovor.com [rapidnovor.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creativepegworks.com [creativepegworks.com]

- 20. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. dovepress.com [dovepress.com]

- 23. benchchem.com [benchchem.com]

- 24. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 25. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for t-Butoxycarbonyl-PEG1-NHS Ester Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Butoxycarbonyl-PEG1-NHS ester (Boc-PEG1-NHS ester) is a heterobifunctional crosslinker used in bioconjugation and drug development.[1][2] It features an N-hydroxysuccinimide (NHS) ester group for covalent linkage to primary amines on proteins and a tert-butoxycarbonyl (Boc) protected amine.[1][2] The short polyethylene glycol (PEG) spacer enhances hydrophilicity of the molecule.[1][2] This reagent enables a controlled, stepwise approach to creating complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), by first attaching to a protein via the NHS ester, followed by the deprotection of the Boc group to reveal a reactive amine for further modification.[3][4]

The NHS ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, under neutral to slightly basic conditions to form a stable amide bond.[5][6] The Boc protecting group is stable under these conditions and can be selectively removed later using acidic conditions, such as with trifluoroacetic acid (TFA).[3][7] This allows for the precise control over the conjugation strategy, preventing unwanted side reactions.[3]

Applications

The unique properties of Boc-PEG1-NHS ester make it a valuable tool in various applications:

-

Antibody-Drug Conjugates (ADCs): This linker is utilized in the development of ADCs, where precise control over the drug-to-antibody ratio (DAR) is crucial for therapeutic efficacy.[3][] The hydrophilic PEG spacer can also improve the pharmacokinetic properties of the ADC.[]

-

PROTACs and Targeted Drug Delivery: In the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems, this linker allows for the sequential attachment of a targeting moiety and a therapeutic agent.[3][9]

-

Surface Modification: Proteins can be labeled with Boc-PEG1-NHS ester and then immobilized on surfaces containing NHS ester-reactive groups after deprotection of the Boc group.

-

Heterobifunctional Molecule Synthesis: This reagent is a key building block in the synthesis of complex, heterobifunctional molecules for various applications in chemical biology and drug discovery.[][11]

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes the general procedure for labeling a protein with this compound. Optimal conditions may vary depending on the specific protein and desired degree of labeling, and small-scale optimization experiments are recommended.[5]

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer (pH 8.0-9.0) or Phosphate-Buffered Saline (PBS), pH 7.4

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the chosen reaction buffer.[12] If the protein solution contains primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS.[12]

-

Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.[12] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[12]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[4] The optimal molar ratio should be determined empirically for each protein.[5]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[5] Reactions in PBS at pH 7.4 may require longer incubation times.[5]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[4]

-

Purification: Remove excess, unreacted this compound and byproducts using a size-exclusion chromatography column or dialysis.[5]

Quantitative Data Summary:

| Parameter | Recommended Range | Reference |

| Protein Concentration | 1-10 mg/mL | [12] |

| Molar Excess of Reagent | 10-20 fold | [4] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.0-9.0 or PBS, pH 7.4 | [5] |

| Incubation Time | 1-4 hours at RT or 2-4 hours at 4°C | [5] |

Note: For a specific example using a FAM NHS Ester with Bovine Serum Albumin (BSA), a 6.5-fold molar excess in 0.1 M sodium bicarbonate (pH 9.0) for 1 hour at room temperature resulted in a degree of labeling of 1.1.[5]

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group from the labeled protein to expose the primary amine for subsequent conjugation.

Materials:

-

Boc-protected, labeled protein

-

Deprotection Solution: Trifluoroacetic acid (TFA) in an appropriate solvent (e.g., dichloromethane)

-

Neutralization Buffer: e.g., 0.1 M sodium phosphate, pH 7.5

-

Purification column (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Preparation: The Boc-protected protein conjugate should be in a buffer-free condition, which can be achieved by lyophilization.[4]

-

Deprotection Reaction: Dissolve the lyophilized conjugate in the deprotection solution. A common condition is 95% TFA in water. The reaction is typically fast and occurs at room temperature.[7]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature.[4]

-

Removal of TFA: Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.[4]

-

Purification: Immediately purify the deprotected protein conjugate by dialysis or size-exclusion chromatography into a suitable buffer for the next conjugation step.[4]

Diagrams

Caption: Experimental workflow for stepwise bioconjugation using t-Boc-PEG1-NHS ester.

Caption: Mechanism of action for an ADC developed using a PEG linker.

References

- 1. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 2. t-Boc-N-amido-PEG1-NHS ester, 1260092-55-4 | BroadPharm [broadpharm.com]

- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. t-Boc-N-amido-PEG1-NHS ester - Creative Biolabs [creative-biolabs.com]

- 9. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. broadpharm.com [broadpharm.com]

Application Notes and Protocols for the Reaction of Boc-PEG1-NHS Ester with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG1-NHS ester is a heterobifunctional crosslinker containing a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester.[1][] The NHS ester is a reactive moiety that specifically targets primary amines, such as those found on the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[3][4] The polyethylene glycol (PEG) spacer enhances solubility in aqueous media, and the Boc protecting group offers a latent primary amine that can be deprotected under acidic conditions for subsequent conjugation steps.[1][]

This document provides detailed application notes and protocols for the reaction of Boc-PEG1-NHS ester with primary amines, outlining the critical parameters that influence the efficiency and success of the conjugation.

Core Principles of the Reaction

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4]

A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which yields an unreactive carboxylic acid and reduces the overall conjugation efficiency.[3][4] The rates of both the desired amidation and the competing hydrolysis are highly dependent on the reaction pH.[3]

Key Reaction Parameters

pH

The pH of the reaction buffer is the most critical factor. A pH range of 7.2 to 8.5 is generally recommended for NHS ester reactions.[] The optimal pH is a compromise between ensuring a sufficient concentration of the deprotonated, nucleophilic primary amine and minimizing the rate of NHS ester hydrolysis, which increases significantly at higher pH values.[3][4] For many applications, an optimal pH of 8.3-8.5 is suggested.[6][7][8]

Buffer Composition

It is crucial to use a buffer that is free of primary amines, as these will compete with the target molecule for reaction with the NHS ester. Recommended buffers include:

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided during the conjugation reaction.[9] However, they can be used to quench the reaction.[10]

Solvent

Boc-PEG1-NHS ester, like many non-sulfonated NHS esters, has limited solubility in aqueous solutions.[11] Therefore, it should first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[6][7][11] It is important to use high-purity, anhydrous solvents to prevent premature hydrolysis of the NHS ester.[7][11] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[9]

Stoichiometry

A molar excess of the Boc-PEG1-NHS ester over the amine-containing molecule is generally used to drive the reaction to completion. A common starting point is a 5- to 20-fold molar excess.[3][9] The optimal ratio should be determined empirically for each specific application.

Temperature and Reaction Time

The reaction can be performed at room temperature for 30 minutes to 4 hours, or at 4°C overnight.[9][12] Lower temperatures can help to minimize hydrolysis of the NHS ester, particularly during longer incubation times. One study on a porphyrin-NHS ester noted a slightly greater yield at room temperature compared to 37°C.[13]

Quenching

After the desired reaction time, the reaction should be quenched to stop the conjugation process and consume any unreacted NHS ester. This is typically achieved by adding a buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl or glycine, to a final concentration of 50-100 mM.[3]

Data Presentation

The following tables summarize quantitative data regarding the stability of NHS esters and the kinetics of the amidation and hydrolysis reactions. This data, derived from studies on model NHS esters, serves as a valuable guideline for optimizing the reaction of Boc-PEG1-NHS ester.

Table 1: Half-life of NHS Esters at Various pH Values

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours[10][14] |

| 8.0 | Room Temperature | 210 minutes¹[13] |

| 8.5 | Room Temperature | 180 minutes¹[13] |

| 8.6 | 4 | 10 minutes[10][14] |

| 9.0 | Room Temperature | 125 minutes¹[13] |

¹Data from a study on a porphyrin-NHS ester (P3-NHS) in carbonate buffer/10% DMSO.[13]

Table 2: Kinetics of Amidation vs. Hydrolysis for a Porphyrin-NHS Ester (P3-NHS) at Room Temperature

| pH | Half-life of Hydrolysis (min) | Half-life of Amidation (min) | Final Amide Yield (%) |

| 8.0 | 210 | 80 | 80-85 |

| 8.5 | 180 | 20 | 80-85 |

| 9.0 | 125 | 10 | 80-85 |

Data from a study with 1.0 mM P3-NHS and 2.0 mM H₂N-(CH₂CH₂O)₄-Me in carbonate buffer/10% DMSO.[13] This table illustrates that while hydrolysis increases with pH, the desired amidation reaction is accelerated to a greater extent, leading to high yields at the optimal pH.[3]

Table 3: Effect of Reactant Concentration on Final Amide Yield for Porphyrin-NHS Esters at pH 9.0 and Room Temperature

| Porphyrin-NHS Ester | Concentration of NHS Ester (mM) | Final Amide Yield (%) |

| P3-NHS | 1.0 | 88 |

| 0.316 | 74 | |

| 0.1 | 56 | |

| P4-NHS | 1.0 | 97 |

| 0.316 | 89 | |

| 0.1 | 73 |

Data from a study with a 2-fold molar excess of amine.[13]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with Boc-PEG1-NHS Ester

This protocol provides a general guideline for the conjugation of a protein with Boc-PEG1-NHS ester. Optimization may be required for specific applications.

Materials:

-

Protein of interest

-

Boc-PEG1-NHS ester

-

Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[3][6]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[6][7]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0[3]

-

Purification system (e.g., desalting column, dialysis equipment)[6]

Procedure:

-

Prepare the Protein Solution:

-

Prepare the Boc-PEG1-NHS Ester Solution:

-

Immediately before use, bring the vial of Boc-PEG1-NHS ester to room temperature.

-

Dissolve the required amount of Boc-PEG1-NHS ester in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The amount needed will depend on the desired molar excess over the protein.

-

-

Reaction:

-

Add the calculated volume of the Boc-PEG1-NHS ester stock solution to the protein solution while gently vortexing. A typical starting point is a 5- to 20-fold molar excess of the NHS ester.[3]

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[3]

-

-

Quenching:

-

Purification:

-

Remove the excess, unreacted Boc-PEG1-NHS ester and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[6]

-

Protocol 2: Optimization of Molar Ratio

To determine the optimal molar ratio of Boc-PEG1-NHS ester to your protein, it is recommended to perform small-scale trial reactions.

Procedure:

-

Set up a series of parallel reactions with varying molar ratios of Boc-PEG1-NHS ester to protein (e.g., 2:1, 5:1, 10:1, 20:1).[3]

-

Follow the general labeling protocol (Protocol 1) for each reaction.

-

Analyze the products of each reaction using an appropriate method (e.g., SDS-PAGE, mass spectrometry) to determine the degree of labeling and identify the optimal ratio for your desired outcome.

Mandatory Visualizations

Caption: Reaction pathway for Boc-PEG1-NHS ester with a primary amine.

Caption: Experimental workflow for protein conjugation with Boc-PEG1-NHS ester.

References

- 1. t-Boc-N-amido-PEG1-NHS ester, 1260092-55-4 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]